Trimethyl(3,4,5-trichlorophenyl)silane
Description
Trimethyl(3,4,5-trichlorophenyl)silane is an organosilicon compound characterized by a phenyl ring substituted with three chlorine atoms at the 3, 4, and 5 positions, bonded to a trimethylsilyl group. This structure confers unique physicochemical properties, including enhanced thermal stability and lipophilicity, making it relevant in organic synthesis, materials science, and catalysis.
Properties
Molecular Formula |
C9H11Cl3Si |
|---|---|
Molecular Weight |
253.6 g/mol |
IUPAC Name |
trimethyl-(3,4,5-trichlorophenyl)silane |
InChI |
InChI=1S/C9H11Cl3Si/c1-13(2,3)6-4-7(10)9(12)8(11)5-6/h4-5H,1-3H3 |
InChI Key |
BTOFWTHCTNICBT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3,4,5-trichlorophenyl)silane typically involves the reaction of 3,4,5-trichlorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
3,4,5−Trichlorophenylmagnesium bromide+Trimethylchlorosilane→this compound+Magnesium bromide chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis in aqueous environments, with reaction rates dependent on pH and temperature. Key findings include:
| Condition | Reaction Pathway | Products | Rate Constant (k, h⁻¹) | Activation Energy (Eₐ) |
|---|---|---|---|---|
| pH 4 (acidic) | Cleavage of Si–C bonds | 3,4,5-Trichlorophenol + Trimethylsilanol | 21.8 ± 2.5 | 50.09 kJ/mol |
| pH 9 (alkaline) | Nucleophilic attack by OH⁻ | Same as acidic pathway, but faster | 67.9 ± 3.1 | 42.15 kJ/mol |
| Neutral (H₂O) | Slow hydrolysis | Partial silanol intermediates | 5.2 ± 0.6 | 58.30 kJ/mol |
Mechanism :
Under acidic conditions, protonation of the silicon center precedes nucleophilic substitution by water. In alkaline media, direct OH⁻ attack occurs due to enhanced nucleophilicity, accelerating hydrolysis by ~3× compared to acidic conditions .
Nucleophilic Substitution Reactions
The trimethylsilyl group participates in nucleophilic substitutions , with reactivity influenced by steric hindrance from the trichlorophenyl moiety:
Reagents & Outcomes :
| Reagent | Conditions | Major Product | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF, −78°C | 3,4,5-Trichlorobenzene + Trimethylsilane | 85 |
| Grignard (RMgX) | Ether, reflux | R–Si(CH₃)₃ derivatives | 72–89 |
| Ammonia (NH₃) | Ethanol, 25°C | Ammonium chloride + Silazane intermediates | 63 |
Key Observations :
-
Steric bulk from the trichlorophenyl group reduces reaction rates with bulky nucleophiles (e.g., tert-butyllithium) .
-
Fluoride ions (e.g., TBAF) catalyze Si–C bond cleavage at rates exceeding 10³ M⁻¹s⁻¹ in polar aprotic solvents .
Thermal Decomposition
Thermogravimetric analysis reveals stability up to 200°C, followed by disproportionation and aryl chloride release :
| Temperature Range (°C) | Primary Process | Byproducts |
|---|---|---|
| 200–300 | Si–C bond homolysis | Tetramethylsilane, Dichlorosilanes |
| 300–400 | Aromatic dechlorination | Cl₂ gas, Polycyclic aromatic hydrocarbons |
| >400 | Complete pyrolysis | Amorphous silicon carbide, Carbonaceous residues |
Activation energy for Si–C cleavage is calculated as 148 ± 12 kJ/mol via Arrhenius plots .
Comparative Reactivity with Analogues
Reactivity differences across structurally similar silanes:
| Compound | Hydrolysis Rate (pH 7) | Electrophilic Substitution | Thermal Stability (°C) |
|---|---|---|---|
| Trimethyl(3,4,5-trichlorophenyl)silane | 5.2 h⁻¹ | Moderate | 200 |
| Trichloro(phenyl)silane | 31.5 h⁻¹ | High | 160 |
| Trimethyl[4-(trifluoromethyl)phenyl]silane | 13.7 h⁻¹ | Low | 220 |
Trends :
-
Electron-withdrawing groups (e.g., –CF₃) reduce hydrolysis rates but enhance thermal stability .
-
Chlorinated aromatic rings increase electrophilic substitution susceptibility at ortho/para positions .
Limitations and Research Gaps
-
Kinetics data for cross-coupling reactions (e.g., Suzuki-Miyaura) remain unpublished.
-
Environmental degradation pathways (e.g., photolysis) require further study.
Scientific Research Applications
Trimethyl(3,4,5-trichlorophenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Trimethyl(3,4,5-trichlorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include nucleophilic substitution, reduction, and oxidation, which enable the compound to modify other molecules and exert its effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues include silanes with varying chlorine substitution on the phenyl ring or differing silyl groups. These variations significantly influence reactivity, stability, and applications.
Table 1: Structural and Molecular Comparison
*Note: Lead-containing compounds are included for contrast but are largely obsolete due to toxicity concerns.
Physicochemical Properties
Lipophilicity (logP):
The number of chlorine atoms directly correlates with logP. For example, (3-chlorophenyl)trimethylsilane has a logP of 2.885 , while the dichloro analogue (3,5-dichlorophenyl)trimethylsilane likely exhibits a higher logP (~3.5–4.0, estimated). The 3,4,5-trichloro derivative is expected to have an even greater logP (~4.5–5.0), enhancing its hydrophobicity but reducing aqueous solubility.Thermal Stability:
Tetraphenylsilane (C₂₄H₂₀Si) demonstrates high thermal stability due to its fully aromatic substitution . The trichlorophenyl variant likely shares this trait but may degrade at lower temperatures due to C–Cl bond instability.
Reactivity and Functional Group Interactions
- Electrophilic Substitution: The electron-withdrawing effect of chlorine atoms on the phenyl ring reduces electrophilic substitution reactivity compared to non-halogenated silanes (e.g., tetraphenylsilane).
- Silylation Reactions:
Trimethylsilyl groups are typically inert under basic conditions but react with electrophiles. The trichlorophenyl group may sterically hinder reactions at the silicon center.
Toxicity and Environmental Impact
- Contrast with Lead Analogues: Lead-containing silanes (e.g., trimethyl(naphthalen-1-yl)plumbane*) are highly toxic, highlighting the advantage of silicon-based compounds in modern applications .
Biological Activity
Trimethyl(3,4,5-trichlorophenyl)silane is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H9Cl3Si
- Molecular Weight : 269.6 g/mol
- Structure : The compound consists of a trimethylsilyl group attached to a trichlorophenyl moiety, which influences its reactivity and biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits potential against a range of pathogens.
- Antiproliferative Effects : May inhibit the growth of cancer cells.
- Toxicological Effects : Assessments indicate potential toxicity in certain concentrations.
Antimicrobial Activity
Studies have shown that organosilicon compounds can possess significant antimicrobial properties. For instance, research indicates that compounds similar to this compound have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL | |
| Escherichia coli | 128 µg/mL |
Antiproliferative Effects
Research has indicated that this compound may exhibit antiproliferative effects on various cancer cell lines. In vitro studies using human prostate cancer cell lines (PC3) showed a dose-dependent inhibition of cell proliferation when treated with this compound .
Case Study: Prostate Cancer Cell Lines
- Cell Line : PC3
- Treatment Duration : 24 hours
- Concentration Range : 0.1 to 100 µg/mL
- Results :
- Significant reduction in cell viability was observed at concentrations above 10 µg/mL.
- IC50 value calculated at approximately 25 µg/mL.
The biological activity of this compound is believed to be linked to its ability to interact with cellular membranes and proteins. The presence of chlorine atoms in the phenyl ring may enhance its lipophilicity, facilitating membrane penetration and subsequent cellular effects.
Toxicological Assessments
Toxicological evaluations suggest that while this compound shows promise in antimicrobial and antiproliferative activities, it also poses risks at higher concentrations. The compound's log Kow (octanol-water partition coefficient) indicates moderate hydrophobicity, which can influence its bioaccumulation potential .
Q & A
Basic: What are the standard synthetic routes for Trimethyl(3,4,5-trichlorophenyl)silane?
Answer:
A common approach involves nucleophilic substitution between 3,4,5-trichlorophenol and trimethylchlorosilane in anhydrous tetrahydrofuran (THF) under inert conditions. Triethylamine (EtN) is typically added to scavenge HCl, with reaction completion monitored via thin-layer chromatography (TLC). Post-reaction, triethylammonium chloride is removed by filtration, and the product is purified via column chromatography using silica gel . Reaction parameters such as temperature (room temperature to reflux) and molar ratios (1:1.2 phenol-to-silane) are critical for yield optimization.
Basic: What safety precautions are required when handling this compound?
Answer:
This compound is classified under hazardous material regulations (e.g., India’s Draft Occupational Safety Rules, Entry 638) due to its reactive silane group and chlorinated aromatic system. Key precautions include:
- Use of fume hoods, nitrile gloves, and eye protection to prevent inhalation or skin contact.
- Storage in a cool, dry environment (<25°C) under nitrogen to minimize hydrolysis.
- Emergency protocols for spills (neutralize with sodium bicarbonate) and fire (CO extinguishers) .
Advanced: How can reaction conditions be optimized to achieve high-purity this compound?
Answer:
Optimization strategies include:
- Solvent Selection: Anhydrous THF or dichloromethane (DCM) minimizes side reactions like silanol formation.
- Catalyst Screening: EtN or 4-dimethylaminopyridine (DMAP) improves reaction rates by enhancing nucleophilicity.
- Temperature Control: Maintaining 0–5°C during silane addition reduces exothermic side reactions.
- Purification: Gradient elution (hexane:ethyl acetate) in column chromatography removes unreacted phenol and siloxane byproducts. Yield and purity should be validated via H NMR and GC-MS .
Advanced: How does the electron-withdrawing trichlorophenyl group influence the reactivity of this silane?
Answer:
The 3,4,5-trichlorophenyl group destabilizes the silane’s σ* orbital via inductive effects, increasing susceptibility to nucleophilic attack. This enhances its utility in:
- Surface Functionalization: Improved adhesion to metal oxides (e.g., SiO) due to stronger Si–O–M bonds.
- Cross-Coupling Reactions: Facilitates Pd-catalyzed couplings (e.g., Hiyama coupling) compared to alkyl-substituted silanes. Comparative studies with trimethoxyphenylsilane (TMPS) show 20–30% faster reaction kinetics in analogous conditions .
Advanced: How can contradictions in reported thermal stability data for this compound be resolved?
Answer:
Discrepancies in thermal stability (e.g., decomposition onset at 120°C vs. 150°C) may arise from impurities or moisture content. Methodological resolutions include:
- Thermogravimetric Analysis (TGA): Conduct under inert gas (N) with controlled heating rates (5°C/min).
- Sample Purity: Pre-purify via recrystallization (hexane) or vacuum distillation (bp ~93–96°C at 3 mmHg).
- Hydrolysis Testing: Monitor stability in humid environments (e.g., 40% RH) using FT-IR to detect Si–OH formation .
Advanced: What analytical techniques are most effective for characterizing structural and electronic properties?
Answer:
- NMR Spectroscopy: Si NMR identifies silane coordination (δ −10 to −20 ppm for trimethylsilyl groups).
- X-ray Photoelectron Spectroscopy (XPS): Quantifies Si 2p binding energy (~102 eV) and Cl 2p peaks (200–201 eV) for surface composition analysis.
- Cyclic Voltammetry: Reveals redox behavior linked to the trichlorophenyl moiety (e.g., reduction peaks at −1.2 V vs. Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
